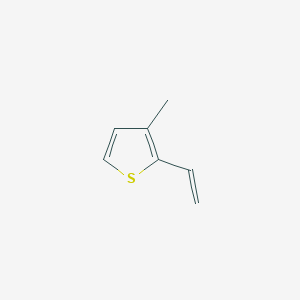
2-ethenyl-3-methylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethenyl-3-methylthiophene is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethenyl-3-methylthiophene can be achieved through several methods. One common approach involves the dehydration of α-(2-thienyl)ethanol or β-(2-thienyl)ethanol . Another method includes the condensation of vinyl chloride with 2-thienylmagnesium bromide in the presence of cobaltous chloride . Additionally, the dehydrochlorination of α-(2-thienyl)ethyl chloride and the dehydrogenation of 2-ethylthiophene are also viable synthetic routes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The use of catalysts and optimized reaction conditions is crucial to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 2-ethenyl-3-methylthiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Electrophilic substitution reactions are common, where the vinyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogens, acids, and bases are often employed under controlled conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes.
Aplicaciones Científicas De Investigación
2-ethenyl-3-methylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of copolymers with methyl methacrylate and ethyl acrylate. These copolymers have applications in material science and polymer chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mecanismo De Acción
The mechanism of action of 2-ethenyl-3-methylthiophene involves its interaction with various molecular targets and pathways. Its unique structure allows it to participate in electron transfer reactions, making it a valuable component in organic semiconductors and other electronic applications . In biological systems, its reactivity with cellular components can lead to various therapeutic effects, although the exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
- 2-Methylthiophene
- 3-Vinylthiophene
- 2-Vinylthiophene
Comparison: 2-ethenyl-3-methylthiophene is unique due to the presence of both a methyl and a vinyl group on the thiophene ring. This dual substitution enhances its reactivity and makes it more versatile in various chemical reactions compared to its analogs For instance, 2-Methylthiophene lacks the vinyl group, which limits its applications in polymer chemistry
Propiedades
Número CAS |
79461-92-0 |
|---|---|
Fórmula molecular |
C7H8S |
Peso molecular |
124.21 g/mol |
Nombre IUPAC |
2-ethenyl-3-methylthiophene |
InChI |
InChI=1S/C7H8S/c1-3-7-6(2)4-5-8-7/h3-5H,1H2,2H3 |
Clave InChI |
YQNNMEFXEVCWEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















